NOP Receptor Target Engagement: CAS 923972-91-2 as Disclosed Modulator vs. CDK-Targeting 2,6-Dichlorophenyl-Pyrazoles
CAS 923972-91-2 was explicitly disclosed in WO2007/015866 A2 as a modulator of the NOP receptor, with the patent claiming its use in treating NOP-mediated conditions [1]. In contrast, closely related 2,6-dichlorophenyl-pyrazole derivatives—exemplified by the pyrazole-4-carboxamide series in US2008139620A1—are disclosed as ATP-competitive CDK kinase inhibitors with IC50 values ranging from 9–839 nM against CDK isoforms and minimal NOP receptor activity reported [2]. This target orthogonality is structurally encoded: the 5-amino-4-arylpyrazol-3-one scaffold of CAS 923972-91-2 presents a hydrogen-bond donor array favorable for GPCR binding, whereas the pyrazole-4-carboxamide series lacks this feature.
| Evidence Dimension | Primary disclosed biological target |
|---|---|
| Target Compound Data | NOP (nociceptin/orphanin FQ peptide) receptor modulator (claimed in WO2007/015866 A2) |
| Comparator Or Baseline | 2,6-Dichlorophenyl-pyrazole-4-carboxamides (US2008139620A1 series) are CDK1/B (IC50 48 nM), CDK2/E (15 nM), CDK3/E (9 nM) inhibitors |
| Quantified Difference | Orthogonal target class (GPCR vs. kinase); no NOP activity reported for comparator class |
| Conditions | Patent disclosure context; target class assignment based on claimed indications |
Why This Matters
Procurement for NOP receptor research requires CAS 923972-91-2 specifically; CDK-targeting analogs will produce false-negative results in NOP assays.
- [1] KalypSys, Inc. WO2007/015866 A2: Compounds, pharmaceutical compositions, and methods for treating diseases or conditions mediated by the nociceptin/orphanin FQ receptor. 2007. View Source
- [2] Astex Therapeutics Ltd. US2008139620A1: Pyrazole derivatives for the inhibition of CDK's and GSK's. IC50 data: Cdk1/B (48 nM), Cdk2/E (15 nM), Cdk3/E (9 nM). 2008. View Source
